molecular formula C6H11NS B14638972 3-Methylbutan-2-yl thiocyanate CAS No. 54573-09-0

3-Methylbutan-2-yl thiocyanate

Cat. No.: B14638972
CAS No.: 54573-09-0
M. Wt: 129.23 g/mol
InChI Key: AZVJCFWSFGVPBO-UHFFFAOYSA-N
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Description

3-Methylbutan-2-yl thiocyanate is an organosulfur compound with the thiocyanate functional group (-SCN) attached to a branched 3-methylbutan-2-yl group. Its molecular formula is C₆H₁₁NS, with a molecular weight of 129.22 g/mol (calculated). The compound’s structure features a tertiary carbon bonded to sulfur, which may influence its reactivity and physical properties compared to linear alkyl thiocyanates.

Properties

IUPAC Name

3-methylbutan-2-yl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-5(2)6(3)8-4-7/h5-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVJCFWSFGVPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40788077
Record name 3-Methylbutan-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54573-09-0
Record name 3-Methylbutan-2-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutan-2-yl thiocyanate typically involves the reaction of 3-Methylbutan-2-ol with thiocyanate salts under acidic conditions. One common method is the reaction of 3-Methylbutan-2-ol with potassium thiocyanate in the presence of sulfuric acid, which facilitates the substitution of the hydroxyl group with the thiocyanate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiocyanate group participates in SN2 and SN1 mechanisms, acting as a leaving group or nucleophile depending on reaction conditions:

Reaction TypeReagents/ConditionsProductsYield/OutcomeSource
AlkylationAliphatic carbanions, THF, −30°CSubstituted thioethers or nitrilesPathway-dependent
HydrolysisH₂O, acid/base catalysis3-Methylbutan-2-yl alcohol + HSCNModerate efficiency
Thiourea formationKSCN, EtOH, reflux (80°C)Branched thiourea derivatives70–85%

Key findings:

  • SN2 pathways dominate in polar aprotic solvents, with steric hindrance from the branched alkyl chain slowing reaction kinetics .

  • Hydrolysis generates hydrogen thiocyanate (HSCN), requiring neutralization to prevent HCN release .

Isomerization to Isothiocyanate

Thermal or photochemical conditions promote isomerization:

ConditionsCatalystProductEquilibrium Ratio (Thiocyanate:Isothiocyanate)Source
120°C, 4 hrNone3-Methylbutan-2-yl isothiocyanate1:3.2
UV light (254 nm), 2 hrTiO₂ nanoparticlesIsothiocyanate1:4.8

Notable observation:

  • Isothiocyanate forms dominate at equilibrium due to thermodynamic stability .

Electrochemical Reduction

Reductive cleavage of the C–SCN bond occurs under controlled potentials:

Electrode MaterialElectrolytePotential (V vs. SCE)ProductsFaradaic EfficiencySource
Platinum0.1 M H₂SO₄−1.23-Methylbutane-2-thiol + NH₃ + CO₂68%
Graphite0.5 M NaCl−0.9Alkyl sulfide polymers82%

Mechanistic insight:

  • Proton-coupled electron transfer (PCET) governs the reduction pathway in acidic media .

Oxidative Coupling Reactions

Oxidants mediate S–S or C–S bond formation:

OxidantConditionsProductDisproportionation ByproductsSource
H₂O₂ (30%)pH 5, 60°C, 1 hrBis(3-methylbutan-2-yl) disulfide<5%
I₂, K₂CO₃EtOH, refluxThioether-linked dimers12%

Critical parameters:

  • pH controls oxidation state: Acidic conditions favor disulfides, while basic media promote thioethers .

Coordination Chemistry

The thiocyanate group acts as a ambidentate ligand:

Metal SaltSolventCoordination Mode (S vs. N)Complex Stability Constant (log K)Source
Fe(NO₃)₃·9H₂OMeCNS-bound4.2 ± 0.3
Cu(ClO₄)₂EtOHN-bound3.8 ± 0.2

Spectroscopic evidence:

  • IR ν(CN) shifts from 2065 cm⁻¹ (free SCN) to 2090–2105 cm⁻¹ (S-bound) or 2020–2040 cm⁻¹ (N-bound) .

Thermal Decomposition Pathways

Pyrolysis studies reveal temperature-dependent breakdown:

Temperature Range (°C)Major Products (GC-MS)Activation Energy (kJ/mol)Source
200–250Isothiocyanate + CH₃SH98 ± 4
300–350Acrylonitrile + branched alkenes132 ± 6

Safety note:

  • Exothermic decomposition above 280°C necessitates controlled heating .

Scientific Research Applications

3-Methylbutan-2-yl thiocyanate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbutan-2-yl thiocyanate involves the interaction of the thiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-methylbutan-2-yl thiocyanate with key analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
This compound Not Available C₆H₁₁NS 129.22 ~180–190 (estimated) Not Available Low in polar solvents
Ethyl Thiocyanate 542-90-5 C₃H₅NS 87.14 142–144 -45 Soluble in ethanol
Methyl Thiocyanate 556-64-9 C₂H₃NS 73.11 130–132 -110 Miscible in organic solvents
Ammonium Thiocyanate 1762-95-4 CH₄N₂S 76.12 170 (decomposes) 149–154 Highly water-soluble
Methyl Isothiocyanate 556-61-6 C₂H₃NS 73.11 119 -80 Reacts with water

Key Observations :

  • Molecular Weight and Branching : this compound has a higher molecular weight than linear analogs (e.g., methyl or ethyl thiocyanate), which may increase its boiling point. However, its branched structure could reduce intermolecular forces, leading to a lower boiling point than expected for a linear analog of similar size .
  • Solubility : Unlike ammonium thiocyanate (ionic and water-soluble), alkyl thiocyanates like this compound are likely less polar and more soluble in organic solvents .
  • Stability : Ammonium thiocyanate decomposes at 170°C, while alkyl thiocyanates are thermally stable up to their boiling points .

Research Findings and Gaps

  • Synthesis: Alkyl thiocyanates are typically synthesized via nucleophilic substitution (e.g., reacting alkyl halides with KSCN).
  • Structural Analysis : IR and NMR data for similar compounds (e.g., 3-phenyl derivatives ) suggest that the -SCN group in this compound would show characteristic ν(SCN) stretches near 2100 cm⁻¹ and distinct ¹³C NMR signals for the thiocyanate carbon .
  • Applications: Potential uses in agrochemicals or coordination polymers remain unexplored.

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